molecular formula C10H12 B1582527 o-Isopropenyltoluene CAS No. 7399-49-7

o-Isopropenyltoluene

Cat. No. B1582527
Key on ui cas rn: 7399-49-7
M. Wt: 132.2 g/mol
InChI Key: OGMSGZZPTQNTIK-UHFFFAOYSA-N
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Patent
US05972547

Procedure details

90 g of isopropenyltoluene, 10 g of C5 fraction (n-pentane/isoprene/1,3-pentadiene/cyclopentadiene=5/6/3/3) obtained by thermal cracking of petroleum naphtha, and 150 g of toluene were charged into an autoclave, and the mixture was reacted by adding in drops, as a catalyst, 1.5 g of BF3 phenol complex over a period of about 10 minutes, keeping the temperature at 0° C. while stirring. Then, the stirring was continued for another 3 hours. Then, 50 ml of a 5 wt % aqueous sodium hydroxide solution was added, and after the mixture was vigorously stirred for 30 minutes to decompose the catalyst, the aqueous phase was separated and polymer oil was obtained. Further, after the polymer oil was washed with water until it became neutral, and the unreacted oil and solvent were distilled off under reduced pressure with heating to obtain a hydrocarbon resin in the form of a white lump. This resin had a softening point Tm of 125° C., a number average molecular weight of 1150, and a weight average molecular weight Mw of 1950.
Name
n-pentane isoprene 1,3-pentadiene cyclopentadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum naphtha
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CCCCC.[CH2:6]=[CH:7][C:8](=[CH2:10])[CH3:9].C=CC=CC.[CH:16]1[CH2:20][CH:19]=[CH:18][CH:17]=1>C1(C)C=CC=CC=1>[C:8]([C:7]1[CH:6]=[CH:16][CH:20]=[CH:19][C:18]=1[CH3:17])([CH3:10])=[CH2:9] |f:0.1.2.3|

Inputs

Step One
Name
n-pentane isoprene 1,3-pentadiene cyclopentadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC.C=CC(C)=C.C=CC=CC.C1=CC=CC1
Name
petroleum naphtha
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
150 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=C)(C)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 90 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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